molecular formula C15H21N5O2 B2483735 3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 941950-99-8

3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2483735
CAS RN: 941950-99-8
M. Wt: 303.366
InChI Key: YSJDHJHKBAJWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[2,1-f]purine-2,4-dione derivatives represent a significant class of compounds, which have been explored for their pharmacological potentials, including serotonin receptor affinity and phosphodiesterase (PDE) inhibitor activities. These compounds are synthesized to study their potential as antidepressant and anxiolytic agents, leveraging their structural similarity to purine analogs.

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives involves the creation of N-8-arylpiperazinylpropyl derivatives and amide derivatives, highlighting the compound's versatility in generating a range of pharmacologically active molecules. Various derivatives have been synthesized to explore their potential pharmacological activities, emphasizing the chemical flexibility and applicability of this scaffold in medicinal chemistry (Zagórska et al., 2009).

Molecular Structure Analysis

Molecular docking studies have shown that substitutions at specific positions of the imidazo[2,1-f]purine-2,4-dione nucleus can significantly affect receptor affinity and selectivity, particularly towards serotonin receptors. This underlines the importance of the molecular structure in determining the biological activity of these compounds (Zagórska et al., 2015).

Chemical Reactions and Properties

Imidazo[2,1-f]purine-2,4-dione derivatives undergo various chemical reactions, including N-amination and cycloaddition, to produce a wide array of structurally diverse molecules. These reactions are pivotal for exploring the chemical space around this scaffold and discovering new compounds with potential biological activities (Heim-Riether & Healy, 2005).

Scientific Research Applications

Receptor Affinity and Antidepressant Activity

A study by Zagórska et al. (2015) explored the synthesis of novel arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic and dopaminergic receptors. They found that compounds with a purine-2,4-dione nucleus generally had higher affinity values, identifying potential 5-HT1A and 5-HT7 receptor ligands with additional affinity for dopamine D2 receptors. This research suggests potential applications in antidepressant and anxiolytic therapies (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, showing potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant-like activities in mouse models, pointing to the utility of these compounds in developing new therapeutic agents (Zagórska et al., 2009).

Antiviral and Antihypertensive Activity

Research by Nilov et al. (1995) involved the synthesis of 7,8-polymethylenepurine derivatives. They explored these compounds for antiviral and antihypertensive activities, suggesting the potential of such compounds in treating related health conditions (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on the specific compound and its biological target . Some imidazole compounds act as inhibitors of certain enzymes, while others may interact with cell membranes or DNA .

properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-18-13(21)11-12(17(5)15(18)22)16-14-19(7-9(2)3)10(4)8-20(11)14/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJDHJHKBAJWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3CC(C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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